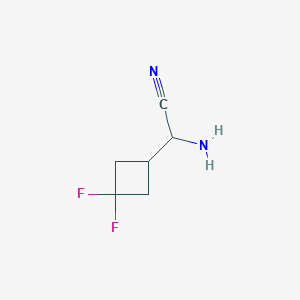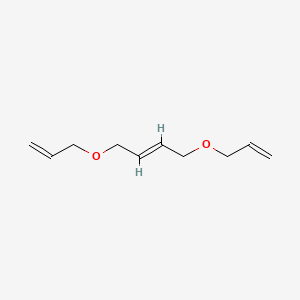
1,4-Diallyloxy-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diallyloxy-2-butene is an organic compound with the molecular formula C10H16O2. It is characterized by the presence of two allyloxy groups attached to a butene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diallyloxy-2-butene can be synthesized through the reaction of cis-1,4-butenediol with allyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) and then warmed to room temperature, allowing the formation of sodium alkoxide .
Industrial Production Methods
Industrial production of this compound involves the acyloxylation of crude butadiene using a palladium-containing catalyst. The reaction is conducted in the presence of a carboxylic acid and oxygen at temperatures ranging from 80°C to 200°C and pressures up to 20 atmospheres .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diallyloxy-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as 2-butene-1,4-diol and 3-butene-1,2-diol.
Substitution: It can participate in substitution reactions where the allyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Major products include 2-butene-1,4-diol and 3-butene-1,2-diol.
Substitution: The products depend on the specific reagents used but can include various substituted butenes.
Wissenschaftliche Forschungsanwendungen
1,4-Diallyloxy-2-butene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of highly branched polymers through ring-opening metathesis polymerization and acyclic diene metathesis polymerization.
Materials Science: The compound is utilized in the development of thermoplastic elastomers and other advanced materials.
Catalysis: It serves as an intermediate in catalytic processes for the production of valuable chemicals.
Wirkmechanismus
The mechanism of action of 1,4-diallyloxy-2-butene involves its reactivity with various reagents. For example, in oxidation reactions, the compound interacts with oxygen or hydrogen peroxide to form polyperoxides, which decompose to yield diols and other products . The molecular targets and pathways depend on the specific reaction conditions and catalysts used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diacetoxy-2-butene: Similar in structure but with acetoxy groups instead of allyloxy groups.
1,4-Dimethoxy-2-butene: Contains methoxy groups instead of allyloxy groups.
Uniqueness
1,4-Diallyloxy-2-butene is unique due to its allyloxy groups, which confer distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in polymer chemistry and materials science for creating specialized polymers and materials .
Eigenschaften
CAS-Nummer |
19398-43-7 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1,4-bis(prop-2-enoxy)but-2-ene |
InChI |
InChI=1S/C10H16O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-6H,1-2,7-10H2 |
InChI-Schlüssel |
UUGUJQRPIYOYMY-UHFFFAOYSA-N |
SMILES |
C=CCOCC=CCOCC=C |
Kanonische SMILES |
C=CCOCC=CCOCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[7-(CyclohexylMethyl)-1,6-dihydro-2H-indeno[5,4-b]-furan-8-yl]ethyl}acetaMide](/img/new.no-structure.jpg)
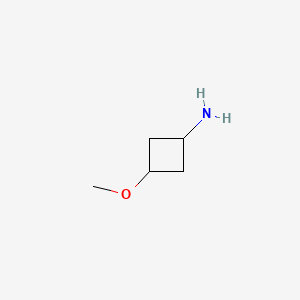

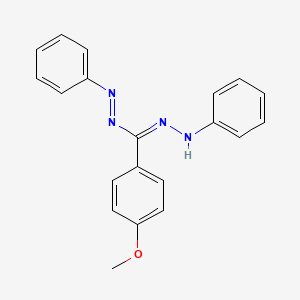

![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)
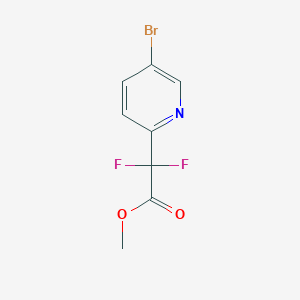
![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)
